molecular formula C13H14N2 B1400846 1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine CAS No. 885468-60-0

1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine

Cat. No.: B1400846
CAS No.: 885468-60-0
M. Wt: 198.26 g/mol
InChI Key: OGGKRFGMVHUZQV-UHFFFAOYSA-N
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Description

1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine is an organic compound with the molecular formula C13H14N2 It is characterized by a pyridine ring attached to a phenyl ring, which is further connected to an ethanamine group

Biochemical Analysis

Biochemical Properties

1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptors and enzymes, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the conformation and function of the target biomolecules .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of specific signaling pathways, leading to changes in gene expression profiles and metabolic fluxes within the cell . These effects can vary depending on the cell type and the concentration of the compound used.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s binding to enzymes can lead to conformational changes that either enhance or inhibit the enzyme’s activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can influence metabolic flux and the levels of specific metabolites within the cell . The compound’s metabolism can also lead to the formation of active or inactive metabolites, which can further modulate its biological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for predicting the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . The compound’s localization can influence its activity and function, as different cellular environments provide distinct biochemical contexts for its interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine typically involves the reaction of 4-bromo-3-pyridine with phenylacetylene under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The resulting intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-efficiency catalysts and purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cancer Research

1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine has been studied for its potential role in cancer treatment. It acts as an inhibitor of specific kinases involved in tumor growth, particularly c-KIT, which is implicated in various cancers such as gastrointestinal stromal tumors (GISTs). The compound's ability to inhibit mutant forms of c-KIT makes it a candidate for targeted cancer therapies .

Case Study : A study demonstrated that this compound effectively reduced cell viability in GIST cells harboring c-KIT mutations. In vitro tests indicated that treatment with the compound led to a significant decrease in cell proliferation, suggesting its potential as a therapeutic agent against resistant forms of cancer .

Neuropharmacology

Research indicates that derivatives of this compound exhibit neuroprotective properties. These compounds interact with neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.

Case Study : In animal models of Parkinson's disease, administration of the compound resulted in improved motor function and reduced neuroinflammation, highlighting its potential as a neuroprotective agent .

Material Science

The compound is also utilized in material science for developing organic electronics and sensors due to its electronic properties. Its ability to form stable films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Table 1: Applications Overview

Application AreaDescriptionRelevant Studies
Cancer ResearchInhibitor of c-KIT kinase; potential treatment for GISTs ,
NeuropharmacologyNeuroprotective effects; potential treatment for neurodegenerative diseases
Material ScienceUsed in organic electronics and sensors ,

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with a phenyl ring and an ethanamine group makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Biological Activity

1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine, also known as a pyridine-derived compound, has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by empirical data and case studies.

Antimicrobial Activity

Research indicates that compounds with pyridine moieties exhibit significant antimicrobial properties. A study highlighted that similar pyridine-based compounds displayed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action often involves interference with bacterial cell wall synthesis or metabolic pathways.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli ATCC 873925 μg/mL
S. aureus ATCC 2592350 μg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibited the proliferation of several cancer cell lines, including colon carcinoma (HCT-116) and breast cancer cells. The cytotoxic effects were assessed using the MTT assay, revealing IC50 values that indicate promising potential for further development .

Cell LineIC50 Value (μM)
HCT-11615
MCF-720

Antiviral Activity

Pyridine derivatives have shown potential in combating viral infections. A study focused on their effectiveness against Chlamydia trachomatis, suggesting that modifications to the pyridine structure could enhance selectivity and potency against specific pathogens .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Cell Membrane Disruption : Its lipophilic nature allows it to penetrate cell membranes, disrupting cellular functions.
  • Receptor Modulation : It may act as a modulator for specific receptors involved in signaling pathways related to inflammation or cancer progression.

Case Study 1: Antimicrobial Efficacy

In a controlled study, the compound was tested against a panel of antibiotic-resistant bacteria. Results showed that it exhibited significant antibacterial activity, particularly when combined with existing antibiotics, enhancing their efficacy .

Case Study 2: Anticancer Screening

A series of derivatives based on the core structure were synthesized and screened for antiproliferative activity. Notably, one derivative demonstrated an IC50 value significantly lower than standard chemotherapeutics, indicating a potential new avenue for cancer treatment .

Properties

IUPAC Name

1-(4-pyridin-3-ylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-10(14)11-4-6-12(7-5-11)13-3-2-8-15-9-13/h2-10H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGKRFGMVHUZQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CN=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885468-60-0
Record name 1-[4-(pyridin-3-yl)phenyl]ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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